(2-Methoxyphenyl)methanesulfonamide
Overview
Description
(2-Methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
(2-Methoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
“(2-Methoxyphenyl)methanesulfonamide” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
Methanesulfonates, a related class of compounds, are known to act as biological alkylating agents . They interact with the intracellular milieu through their alkyl-oxygen bonds .
Mode of Action
Methanesulfonates, which are structurally similar, undergo fission of their alkyl-oxygen bonds within the intracellular environment . This suggests that (2-Methoxyphenyl)methanesulfonamide might also interact with its targets in a similar manner.
Biochemical Pathways
Methanesulfonamide, a related compound, is used in the synthesis of important organic reagents and can serve as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .
Result of Action
Related compounds like methanesulfonamide are widely used as reagents in the synthesis of medicinally important compounds , suggesting that this compound might have similar applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the stability of related compounds under acidic, alkaline, and aqueous conditions has been noted . These factors could potentially affect the stability and efficacy of this compound as well.
Biochemical Analysis
Biochemical Properties
(2-Methoxyphenyl)methanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may interact with other proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, it has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression . The compound affects cell function by inhibiting key enzymes and proteins involved in cell proliferation and survival. For example, it can enhance the pausing of RNA polymerase II on genes, leading to reduced transcription of short-lived mRNAs that regulate cell growth and apoptosis . This disruption in gene expression ultimately results in programmed cell death, making this compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like COX-2 by occupying their active sites, thereby blocking substrate access and catalytic activity . This inhibition leads to a decrease in the production of inflammatory mediators. Additionally, the compound can modulate gene expression by affecting transcription factors and RNA polymerase II activity, resulting in altered transcriptional profiles and cellular responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in inflammatory and proliferative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects underscore the importance of monitoring the compound’s stability and activity in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety. Understanding the dosage-response relationship is essential for developing this compound as a potential therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic pathways affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues depends on factors such as tissue perfusion, binding affinity, and cellular uptake . These transport and distribution characteristics are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)methanesulfonamide typically involves the reaction of 2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Comparison with Similar Compounds
- (2-Methoxyphenyl)methanesulfonamide
- N-(2-Methoxyphenyl)methanesulfonamide
- Phenylmethanesulfonamide derivatives
Comparison: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2-methoxyphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTZHNGIQIVQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80533164 | |
Record name | 2-Methoxybenzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80533164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-91-2 | |
Record name | 2-Methoxybenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89782-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80533164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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